Tyrosinase Inhibition IC50: Thalassotalic Acid B vs. Congeners and Industry Standards
In a standardized in vitro mushroom tyrosinase inhibition assay using L-DOPA as substrate, thalassotalic acid B (2) exhibited an IC50 of 470 ± 10 μM, which is approximately 3.6-fold weaker than thalassotalic acid A (1) (IC50 = 130 ± 10 μM) and 1.7-fold weaker than thalassotalic acid C (3) (IC50 = 280 ± 10 μM) [1]. Compared to the positive controls arbutin (6) (IC50 = 100 ± 10 μM) and kojic acid (7) (IC50 = 46 ± 2 μM), thalassotalic acid B is 4.7-fold and 10.2-fold less potent, respectively [1]. Thalassotalamides A (4) and B (5) showed minimal activity (IC50 >1000 μM) [1].
| Evidence Dimension | In vitro mushroom tyrosinase inhibition (L-DOPA substrate) |
|---|---|
| Target Compound Data | IC50 = 470 ± 10 μM |
| Comparator Or Baseline | Thalassotalic acid A: IC50 = 130 ± 10 μM; Thalassotalic acid C: IC50 = 280 ± 10 μM; Arbutin: IC50 = 100 ± 10 μM; Kojic acid: IC50 = 46 ± 2 μM |
| Quantified Difference | 3.6-fold less potent than A; 1.7-fold less potent than C; 4.7-fold less potent than arbutin; 10.2-fold less potent than kojic acid |
| Conditions | Mushroom tyrosinase, L-DOPA substrate, 25°C, pH 6.8, absorbance at 475 nm [1] |
Why This Matters
This quantitative potency ranking establishes thalassotalic acid B as a distinct, low-potency reference compound for SAR studies and negative control experiments in tyrosinase inhibitor screening campaigns.
- [1] Deering RW, Chen J, Sun J, Ma H, Dubert J, Barja JL, Seeram NP, Wang H, Rowley DC. N-Acyl Dehydrotyrosines, Tyrosinase Inhibitors from the Marine Bacterium Thalassotalea sp. PP2-459. J Nat Prod. 2016;79(2):447-450. doi:10.1021/acs.jnatprod.5b00972 View Source
